molecular formula C7H11Cl2N3O3 B2476006 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride CAS No. 2241127-80-8

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride

Cat. No.: B2476006
CAS No.: 2241127-80-8
M. Wt: 256.08
InChI Key: ZPRDDRBIQFPWCP-UHFFFAOYSA-N
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Description

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride is a compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme activity and protein interactions due to its structural similarity to certain biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and oxo groups in the structure allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(6-oxo-1H-pyrimidin-2-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.

    2-Amino-3-(4-oxo-1H-pyrimidin-2-yl)propanoic acid: Similar structure but with a different position of the oxo group.

Uniqueness

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride is unique due to its specific arrangement of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its structural similarity to biologically relevant molecules make it a valuable compound in research and industry.

Biological Activity

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride, with the CAS number 2241127-80-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride is C7H11Cl2N3O3C_7H_{11}Cl_2N_3O_3, with a molecular weight of 256.08 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.

PropertyValue
CAS Number2241127-80-8
Molecular FormulaC7H11Cl2N3O3
Molecular Weight256.08 g/mol

Antiviral Activity

Research indicates that compounds containing a β-amino acid moiety, such as this pyrimidine derivative, can exhibit antiviral properties. For instance, derivatives similar to this compound have shown activity against various viruses, including HSV-1 and VSV. In vitro studies have demonstrated that certain structural modifications enhance antiviral potency, suggesting that the incorporation of the pyrimidine ring could be beneficial for developing antiviral agents .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Case Study:
A study evaluating the antimicrobial effects of various β-amino acids found that certain derivatives exhibited MIC values as low as 0.0048 mg/mL against E. coli and S. aureus, highlighting the importance of specific functional groups in enhancing activity .

The mechanism through which 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid exerts its biological effects may involve interference with nucleic acid synthesis or protein synthesis pathways due to its structural similarity to nucleobases. The presence of the pyrimidine ring is hypothesized to interact with viral RNA polymerases or bacterial ribosomes, inhibiting their function .

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on various cell lines. For instance, studies involving PBMCs (peripheral blood mononuclear cells) demonstrated that certain derivatives could modulate immune responses by inhibiting TNF-alpha production in response to LPS stimulation . This suggests a potential role in anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and amino acid backbone significantly influence biological activity. Variations in substituents can lead to enhanced potency against specific pathogens or improved therapeutic profiles .

Properties

IUPAC Name

2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c8-4(7(12)13)3-5-9-2-1-6(11)10-5;;/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRDDRBIQFPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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